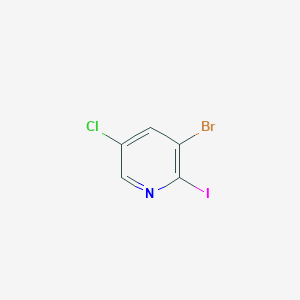

3-Bromo-5-chloro-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARBABVYJQJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697356 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-97-2 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-chloro-2-iodopyridine (CAS No. 823221-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-iodopyridine is a trihalogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three different halogens on the pyridine ring, offers a platform for selective functionalization, making it a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 823221-97-2 to this compound.[1]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis. The table below summarizes its key properties.

| Property | Value | Source |

| CAS Number | 823221-97-2 | [1] |

| Molecular Formula | C₅H₂BrClIN | [1] |

| Molecular Weight | 318.34 g/mol | [1] |

| Appearance | White to light yellow solid | Chemical Supplier Data |

| Melting Point | 58-60 °C | Chemical Supplier Data |

| Boiling Point | ~304.7 °C at 760 mmHg (Predicted) | Chemical Supplier Data |

| Density | ~2.4 g/cm³ (Predicted) | Chemical Supplier Data |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine. This method provides a direct and high-yielding route to the desired product.

Reaction Scheme:

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide. The reaction proceeds through a free radical mechanism involving a diazonium salt intermediate.[4][5]

-

Diazotization: The primary aromatic amine (2-amino-3-bromo-5-chloropyridine) reacts with a nitrite source, such as tert-butyl nitrite, in the presence of an acid (often generated in situ) to form a diazonium salt.

-

Electron Transfer: A copper(I) salt, in this case, cuprous iodide (CuI), facilitates a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂).

-

Halogen Transfer: The aryl radical then abstracts an iodine atom from an iodine source (elemental iodine, I₂) to form the final product, this compound.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound:[1]

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add acetonitrile, elemental iodine, cuprous iodide (CuI), and tert-butyl nitrite.

-

Cool the mixture in an ice bath.

-

Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for approximately 2 hours.

-

Upon completion of the reaction (monitored by techniques such as TLC or LC-MS), quench the reaction by adding water.

-

Collect the resulting solid by filtration.

-

The crude product can be further purified by washing with a suitable organic solvent (e.g., ethyl acetate) and recrystallization or column chromatography.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective cross-coupling reactions, providing a powerful tool for the construction of highly substituted pyridine scaffolds.

Selectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[6][7] This predictable reactivity profile enables the selective functionalization of the 2-position (iodo), followed by the 3-position (bromo), and finally the 5-position (chloro).

Caption: General reactivity order of halogens in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be performed stepwise to introduce different aryl or heteroaryl groups at each halogenated position.

Predicted Stepwise Suzuki Coupling:

-

Reaction at the 2-position (Iodo): Under mild conditions, a Suzuki coupling will selectively occur at the C-I bond.

-

Reaction at the 3-position (Bromo): With a more reactive catalyst system or harsher conditions, a second Suzuki coupling can be achieved at the C-Br bond.

-

Reaction at the 5-position (Chloro): The C-Cl bond is the least reactive and would require the most forcing conditions for a third Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the 2-position (iodo) under standard conditions. This allows for the introduction of an alkynyl moiety at this position, which can then be further elaborated.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications.

Polo-like Kinase (PLK) Inhibitors

Polo-like kinases (PLKs), particularly PLK1, are crucial regulators of the cell cycle.[9] Overexpression of PLK1 is observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[9][10][11] Several small molecule inhibitors of PLK1 have been developed, many of which feature substituted pyridine or pyrimidine cores.[10][11] While specific examples detailing the direct use of this compound in the synthesis of a named PLK1 inhibitor are not prevalent in publicly accessible literature, its structural motifs are highly relevant to the scaffolds of known PLK1 inhibitors. The ability to selectively introduce various substituents at the 2, 3, and 5-positions of the pyridine ring makes it an ideal starting material for generating diverse libraries of compounds for screening against PLK1 and other kinases.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined and predictable reactivity in selective cross-coupling reactions allows for the controlled and efficient construction of complex, highly substituted pyridine derivatives. As the demand for novel and potent kinase inhibitors and other targeted therapeutics continues to grow, the utility of versatile intermediates like this compound is expected to increase, making it an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry.

References

-

Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

-

Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. PubMed. Available at: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

1 - Supporting Information. pubs.rsc.org. Available at: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]

-

Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

-

Representative PLK1 inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. This compound CAS#: 823221-97-2 [m.chemicalbook.com]

- 2. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]

- 3. 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR [m.chemicalbook.com]

- 4. 823221-97-2|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-5-chloro-2-iodopyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The precise functionalization of this heterocycle is paramount in modulating a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted pyridines, polyhalogenated derivatives stand out as exceptionally versatile building blocks. Their value lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective cross-coupling reactions. This enables the controlled and systematic construction of complex molecular architectures.

This guide focuses on the chemical properties and synthetic utility of 3-Bromo-5-chloro-2-iodopyridine, a trihalogenated pyridine with significant potential in drug discovery. The presence of three distinct halogens—iodine, bromine, and chlorine—at the 2, 3, and 5 positions, respectively, offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic arrangement of halogens makes it a particularly valuable intermediate in the synthesis of complex molecules, including potent kinase inhibitors. This guide will provide an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 823221-97-2 | [2] |

| Molecular Formula | C₅H₂BrClIN | [1] |

| Molecular Weight | 318.34 g/mol | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 280.0 °C (Predicted) | [1] |

| pKa | -2.80 ± 0.20 (Predicted) | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted): The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C6 position. The proton at the C6 position is also expected to be a doublet.

¹³C NMR (Predicted): The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the halogen atoms will show characteristic shifts, with the carbon attached to iodine appearing at the highest field among them.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). Fragmentation is likely to involve the loss of halogen atoms, with the C-I bond being the most labile.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring in the region of 3000-3100 cm⁻¹. C-X (X = I, Br, Cl) stretching vibrations will be observed in the fingerprint region.

Synthesis of this compound

The most common and efficient synthesis of this compound proceeds via a Sandmeyer-type reaction starting from the readily available 2-amino-3-bromo-5-chloropyridine.[1]

Reaction Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Amino-3-bromo-5-chloropyridine

-

Elemental Iodine (I₂)

-

Copper(I) Iodide (CuI)

-

tert-Butyl nitrite (t-BuONO)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

Procedure:

-

To a three-necked flask under a nitrogen atmosphere, add acetonitrile, elemental iodine, copper(I) iodide, and tert-butyl nitrite.

-

Cool the mixture in an ice bath.

-

Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

After the reaction is complete, add water and collect the resulting solid by filtration.

-

Wash the filter cake with ethyl acetate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with saturated aqueous sodium thiosulfate, followed by drying over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with a small amount of methanol, filter, and dry the solid to yield this compound as a white solid.

Mechanistic Insight: The Sandmeyer Reaction

The synthesis of this compound from its amino precursor is a classic example of the Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate. The reaction is initiated by the in-situ formation of a diazotizing agent from tert-butyl nitrite. The amino group on the pyridine ring attacks the diazotizing agent to form a diazonium salt. This is followed by a copper-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by iodine.

Caption: Simplified mechanism of the Sandmeyer iodination.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This predictable reactivity allows for the site-selective functionalization of the pyridine ring.

Site-Selective Cross-Coupling Reactions

1. Sonogashira Coupling at the C2-Position: The highly reactive C-I bond at the 2-position makes it the prime site for initial functionalization. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be selectively performed at this position under mild conditions.

Exemplary Protocol for Sonogashira Coupling:

-

To a reaction vessel, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in a solvent such as THF or DMF.

-

Add the terminal alkyne to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

2. Suzuki Coupling at the C3-Position: After functionalization of the C2-position, the C-Br bond at the 3-position becomes the next most reactive site. A Suzuki coupling reaction can then be employed to introduce an aryl or vinyl group at this position. This reaction typically requires more forcing conditions than the initial Sonogashira coupling.

Exemplary Protocol for Suzuki Coupling:

-

To the 2-alkynyl-3-bromo-5-chloropyridine derivative, add a palladium catalyst (e.g., Pd(dppf)Cl₂), a boronic acid or ester, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system such as dioxane/water or toluene/ethanol.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-110 °C) until the reaction is complete.

-

After cooling, perform a standard aqueous workup and purify the product.

3. Buchwald-Hartwig Amination at the C5-Position: The least reactive C-Cl bond at the 5-position can be functionalized using a Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

Combine the disubstituted pyridine derivative, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos or RuPhos), the desired amine, and a strong base (e.g., NaOt-Bu or LHMDS) in an anhydrous, aprotic solvent like toluene or THF.

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, quench the reaction and purify the resulting arylamine.

Caption: Sequential cross-coupling strategy for this compound.

Application in Drug Discovery: Synthesis of Polo-like Kinase (PLK) Inhibitors

Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Overexpression of PLK1, in particular, is associated with numerous cancers, making it an attractive target for anticancer drug development. Many PLK1 inhibitors feature a substituted heterocyclic core, and polyhalogenated pyridines are valuable starting materials for their synthesis.

The sequential functionalization of this compound provides an efficient route to construct complex scaffolds found in potent PLK1 inhibitors. For instance, a hypothetical synthetic route towards a key intermediate for a PLK1 inhibitor could involve the Sonogashira coupling of an appropriate alkyne at the C2 position, followed by a Suzuki coupling to introduce a substituted aryl group at the C3 position. The remaining chloro-substituent at C5 could then be displaced by a key amine via a Buchwald-Hartwig amination to complete the core structure of the inhibitor. This stepwise approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for structurally related compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[3][4] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- [Supporting Information for a relevant organic chemistry journal article]. (n.d.).

- [SAFETY DATA SHEET for a related compound]. (n.d.).

- [Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1]. (2023). Bioorganic Chemistry.

- [Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine]. (n.d.). Benchchem.

-

[PubChem entry for this compound]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- [823221-97-2|this compound|BLD Pharm]. (n.d.).

-

[Buchwald–Hartwig amination]. (n.d.). In Wikipedia. Retrieved from [Link]

- [3-Bromo-2-chloro-5-iodopyridine | 1211586-80-9]. (n.d.).

- [3-Bromo-5-chloro-2-hydrazinopyridine Safety D

- [Buchwald-Hartwig Amin

- [3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum]. (n.d.). ChemicalBook.

-

[PubChem entry for 3-Bromo-2-chloro-5-iodopyridine]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- [3-Bromo-2-chloropyridine 98 52200-48-3]. (n.d.). Sigma-Aldrich.

- [this compound]. (n.d.). Apollo Scientific.

- [Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model]. (2021). Molecules.

- [Buchwald-Hartwig Cross Coupling Reaction]. (n.d.). Organic Chemistry Portal.

- [this compound – (823221-97-2) - EON Biotech]. (n.d.).

- [Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay]. (2022). ACS Omega.

- [Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking]. (2021). Pharmaceuticals.

- [Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.]. (2022, March 29). YouTube.

- [3-Bromopyridine Safety D

- [Sonogashira cross-coupling of 3-bromo-1,2-diones]. (2014). Tetrahedron Letters.

- [Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine]. (n.d.). Benchchem.

- [Sonogashira Coupling]. (n.d.). Organic Chemistry Portal.

- [5-Bromo-2-chloro-3-iodopyridine Safety D

- [Suzuki coupling of different chloropyridines with phenylboronic acids]. (2017).

- [Suzuki Coupling]. (n.d.). Organic Chemistry Portal.

- [3-Bromo-2-chloropyridine(52200-48-3) 13C NMR spectrum]. (n.d.). ChemicalBook.

- [Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine]. (2011). Synlett.

- [this compound]. (n.d.). EON Biotech.

- [Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine]. (n.d.). Benchchem.

- [Pyridine, 3-bromo-]. (n.d.). NIST WebBook.

- [L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature [Supporting Information]]. (n.d.). The Royal Society of Chemistry.

- [5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines]. (2022). The Journal of Organic Chemistry.

- [Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes]. (n.d.). University of Southampton ePrints.

- [1211586-80-9 | 3-BROMO-2-CHLORO-5-IODOPYRIDINE]. (n.d.). Alachem Co., Ltd.

- [13C NMR Chemical Shifts]. (n.d.).

- [5-bromo-3-chloro-2-iodopyridine (C5H2BrClIN)]. (n.d.). PubChemLite.

- [this compound | 823221-97-2]. (n.d.). ChemicalBook.

- [3-Bromo-2-chloro-5-iodopyridine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com]. (n.d.).

- [Sonogashira Coupling]. (2024). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-2-iodopyridine: Synthesis, Characterization, and Reactivity for Advanced Drug Discovery

This guide provides an in-depth exploration of 3-bromo-5-chloro-2-iodopyridine, a highly functionalized heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, a robust and validated synthesis protocol, its detailed spectroscopic characterization, and a thorough analysis of its reactivity, highlighting its utility in the synthesis of complex molecular architectures.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure is a pyridine ring substituted with three different halogen atoms at specific positions, providing a unique platform for selective chemical modifications.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 823221-97-2[1] |

| Molecular Formula | C₅H₂BrClIN[1] |

| Molecular Weight | 318.34 g/mol [1] |

| Canonical SMILES | C1=C(C=NC(=C1Br)I)Cl[1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-3-bromo-5-chloropyridine. This process involves the diazotization of the amino group followed by iodination.

Experimental Protocol

The following protocol is adapted from a patented procedure, which demonstrates a good yield and straightforward purification[2].

Materials:

-

2-Amino-3-bromo-5-chloropyridine

-

Acetonitrile (ACN)

-

Elemental Iodine (I₂)

-

Cuprous Iodide (CuI)

-

tert-Butyl nitrite

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

Procedure:

-

Under a nitrogen atmosphere, charge a three-necked flask with acetonitrile, elemental iodine, cuprous iodide, and tert-butyl nitrite.

-

Cool the mixture in an ice bath.

-

Slowly add 2-amino-3-bromo-5-chloropyridine to the cooled reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

After the reaction is complete, add water to the mixture and collect the resulting solid by filtration.

-

Wash the filter cake with ethyl acetate.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine all organic phases and wash with saturated aqueous sodium thiosulfate, followed by drying over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with a small amount of methanol, filter, and dry the solid to obtain this compound as a white solid.

Yield: Approximately 71.2%[2].

Reaction Workflow

The synthesis can be visualized with the following workflow diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. A patent for the synthesis of this compound reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.835 (d, 1H), 8.304 (d, 1H)[2]. The downfield shifts are consistent with the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The same patent reports a mass-to-charge ratio (m/z) of 323 [M+H]⁺, which corresponds to the protonated molecule of this compound[2]. The isotopic pattern would be complex due to the presence of bromine and chlorine.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of the three different halogen substituents. This differential reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

Principles of Reactivity

The pyridine ring is electron-deficient, which influences the reactivity of the attached halogens. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This is due to the decreasing bond strength of the C-X bond down the group, which facilitates the oxidative addition step in the catalytic cycle.

This reactivity hierarchy allows for selective functionalization at the C-2 position (iodo), followed by the C-3 position (bromo), and finally the C-5 position (chloro) under increasingly forcing reaction conditions.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

-

Suzuki-Miyaura Coupling: The highly reactive C-I bond at the 2-position can be selectively coupled with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: The C-I bond can readily undergo coupling with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: The C-I and C-Br bonds can be selectively aminated to form C-N bonds, introducing primary or secondary amines.

The following diagram illustrates the general principle of selective cross-coupling reactions on this compound.

Caption: Selective cross-coupling reactions of this compound.

Application in the Synthesis of Bioactive Molecules

Functionalized pyridines are prevalent scaffolds in a vast number of FDA-approved drugs and are crucial in medicinal chemistry. This compound has been identified as a key intermediate in the synthesis of Polo-like kinase (PLK) inhibitors, which are a class of anti-cancer agents[2]. The ability to sequentially and selectively introduce different substituents allows for the fine-tuning of the pharmacological properties of the target molecules.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized pyridine core, with three different halogens, offers a platform for selective and sequential modifications through a variety of cross-coupling reactions. The robust synthesis and well-defined reactivity profile make it an essential tool for medicinal chemists aiming to construct complex and novel molecular architectures for the development of new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

Sources

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-iodopyridine

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them foundational to the synthesis of complex molecular architectures. Among these, this compound stands out as a highly functionalized intermediate of significant interest. Its strategic importance is primarily linked to its role as a key precursor in the synthesis of advanced therapeutic agents, notably Polo-like kinase (PLK) inhibitors, which are investigated for the treatment of cardiovascular diseases and oncological conditions.[1] This guide provides a detailed, field-proven methodology for the synthesis of this valuable compound, focusing on a robust and scalable one-step process.

Synthetic Strategy: A Modern Approach via Diazotization-Iodination

The synthesis of this compound is most efficiently achieved through a one-step diazotization and subsequent iodination of 2-amino-3-bromo-5-chloropyridine. This method represents a significant improvement over older, multi-step routes that suffered from harsh reaction conditions (e.g., -75°C), the generation of multiple byproducts requiring extensive purification, and lower overall yields of around 54%.[1] The contemporary approach, detailed herein, offers mild reaction conditions, a streamlined work-up procedure that avoids column chromatography, and consistently delivers high yields, making it suitable for industrial-scale production.[1][2]

The core transformation is a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[3][4] The process involves the in-situ formation of a diazonium salt from the 2-amino-pyridine derivative, which is then immediately trapped by an iodine source, catalyzed by a copper(I) salt, to yield the desired product.

Mechanistic Insights: The Copper-Catalyzed Radical-Nucleophilic Pathway

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5] The key steps are as follows:

-

Diazotization: The starting material, 2-amino-3-bromo-5-chloropyridine, reacts with an alkyl nitrite (tert-butyl nitrite) in an acidic environment (implicitly formed or present) to generate a pyridyl diazonium salt.

-

Single Electron Transfer (SET): The copper(I) iodide catalyst donates a single electron to the diazonium salt. This is the rate-determining step.

-

Dediazoniation: The resulting diazonium radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.

-

Halogen Transfer: This aryl radical then abstracts an iodine atom from a copper(II) species (formed in the SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.

The detection of biaryl byproducts in classical Sandmeyer reactions provides strong evidence for the existence of this aryl radical intermediate.[5]

Sources

- 1. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 2. Preparation process of 2-iodo-3-bromo-5-chloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-2-iodopyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. Understanding its solubility profile is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and offers insights into the underlying physicochemical principles that govern its solubility. This document is intended to be a practical resource for researchers, enabling them to generate reliable solubility data and make informed decisions in their scientific endeavors.

Introduction to this compound

This compound is a polysubstituted aromatic heterocycle with the chemical formula C₅H₂BrClIN.[1][2] Its structure, featuring three different halogen substituents on the pyridine ring, makes it a versatile intermediate for a variety of chemical transformations, including cross-coupling reactions. The precise positioning of the bromo, chloro, and iodo groups allows for selective functionalization, a critical feature in the synthesis of complex molecules.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 823221-97-2 | [1][3] |

| Molecular Weight | 318.34 g/mol | [1][3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 58-60 °C (recrystallized from methanol) | [3] |

| Boiling Point (Predicted) | 280.0 ± 35.0 °C | [3] |

| Density (Predicted) | 2.395 ± 0.06 g/cm³ | [3] |

The solid nature and relatively high molecular weight of this compound suggest that its solubility will be highly dependent on the choice of solvent.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, an understanding of its molecular structure allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.

The molecule possesses a polar pyridine ring, but the presence of three large, hydrophobic halogen atoms significantly increases its nonpolar character. This suggests that the compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents.

Qualitative Solubility Predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Likely to be sparingly soluble to soluble. The nonpolar nature of these solvents should interact favorably with the halogenated, nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate): Predicted to be soluble. These solvents offer a balance of polarity to interact with the pyridine nitrogen, without the strong hydrogen bonding that could hinder dissolution. Synthesis procedures for this compound mention the use of ethyl acetate for extraction, indicating good solubility.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to be moderately soluble. The melting point data indicates that methanol is a suitable solvent for recrystallization, suggesting that solubility increases with temperature.[3]

-

Aqueous Solutions: Expected to be poorly soluble. The largely nonpolar nature of the molecule will likely lead to low solubility in water across a range of pH values.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the gravimetric analysis of a saturated solution.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol

Materials:

-

This compound (high purity, >98%)

-

Analytical grade solvents of interest

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Scintillation vials or other suitable containers with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add a pre-weighed excess amount of this compound. An excess is critical to ensure a saturated solution is formed.

-

Carefully add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and stir the mixtures for a predetermined equilibration time (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point to avoid decomposition.

-

Once the solvent is completely removed, dry the container with the residue to a constant weight in a vacuum desiccator.

-

Weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (mass of residue (g)) / (volume of aliquot (L))

-

Self-Validating System and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is achieved.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reliability of the results and to calculate the standard deviation.

-

Purity of Compound: The use of a high-purity starting material is essential for accurate solubility determination. The purity should be confirmed by analytical methods such as NMR or HPLC.

Causality Behind Experimental Choices

-

Choice of Gravimetric Method: This method is robust and does not require a chromophore for UV-Vis analysis, making it broadly applicable. It directly measures the mass of the solute in a given volume of solvent, providing a fundamental measure of solubility.

-

Constant Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant temperature is critical for obtaining reproducible and meaningful data.

-

Equilibration Time: A sufficient equilibration period is necessary to ensure that the solvent is fully saturated with the solute. For poorly soluble compounds, this can take a significant amount of time.

-

Syringe Filtration: The use of a sub-micron filter is essential to completely separate the undissolved solid from the saturated solution. Any suspended particles will lead to an overestimation of the solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Example Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) ± SD | Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

| Dichloromethane | 25 | Experimental Value | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value | Calculated Value |

| n-Hexane | 25 | Experimental Value | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Experimental Value | Calculated Value |

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information in a reliable and reproducible manner. A systematic approach to solvent selection based on physicochemical principles, coupled with a robust experimental protocol, will enable the accurate determination of its solubility profile. This data is invaluable for optimizing synthetic procedures, developing effective purification strategies, and advancing the use of this versatile building block in drug discovery and development.

References

-

This compound | C5H2BrClIN | CID 53417469 - PubChem. [Link]

-

3-Bromo-2-chloro-5-iodopyridine | C5H2BrClIN | CID 53420840 - PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chloro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-2-iodopyridine is a polysubstituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] The precise arrangement of three different halogen atoms on the pyridine ring offers multiple points for selective functionalization, enabling the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation of this key intermediate is paramount for any downstream application. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the pyridine ring. The presence of two protons at positions 4 and 6 allows for straightforward analysis by ¹H NMR spectroscopy. The five distinct carbon atoms will each give a unique signal in the ¹³C NMR spectrum. The various carbon-halogen and ring vibrations will be observable in the IR spectrum, and the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.30 - 8.50 | Doublet (d) | ~ 2.0 |

| H-4 | 8.00 - 8.20 | Doublet (d) | ~ 2.0 |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-6 Proton: This proton is situated between a nitrogen atom and a carbon atom. The electron-withdrawing nature of the adjacent nitrogen atom will deshield this proton, causing it to resonate at a higher chemical shift (downfield), predicted to be in the range of 8.30 - 8.50 ppm.

-

H-4 Proton: This proton is flanked by two carbon atoms, one bearing a bromine and the other a chlorine atom. It will be less deshielded than the H-6 proton and is predicted to appear in the 8.00 - 8.20 ppm region.

-

Coupling: The two protons, H-4 and H-6, are meta to each other. This will result in a small long-range coupling (⁴J), typically around 2.0 Hz, causing both signals to appear as sharp doublets.

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 95 - 105 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 150 - 155 |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the electronegativity and heavy atom effects of the halogen substituents.

-

C-2: This carbon is directly attached to the highly electronegative nitrogen and the large, polarizable iodine atom. The "heavy atom effect" of iodine is known to cause a significant upfield shift, hence the prediction in the 95-105 ppm range.

-

C-3 and C-5: These carbons are bonded to bromine and chlorine, respectively. Their chemical shifts will be influenced by the electronegativity of these halogens, placing them in the 120-140 ppm region.

-

C-4 and C-6: These are the protonated carbons. C-6, being adjacent to the nitrogen, will be the most downfield of the two. C-4 will also be downfield due to the cumulative electron-withdrawing effects of the surrounding substituents.

Infrared (IR) Spectroscopy

Predicted Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1550 | C=C and C=N ring stretching |

| 1450 - 1350 | C=C and C=N ring stretching |

| 1100 - 1000 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

| 600 - 500 | C-I stretching |

Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum provides information about the functional groups present in the molecule.

-

Aromatic C-H Stretching: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching: The strong absorptions in the 1600-1350 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring. The exact positions and intensities can be complex due to the heavy substitution.

-

Carbon-Halogen Stretching: The vibrations corresponding to the C-Cl, C-Br, and C-I bonds are expected in the fingerprint region (below 1100 cm⁻¹). These bands can be useful for confirming the presence of the respective halogens.

Mass Spectrometry (MS)

Predicted Data

| m/z (relative to most abundant isotopes) | Interpretation |

| 317/319/321 | Molecular ion cluster [M]⁺ |

| 282/284/286 | [M - Cl]⁺ |

| 238/240 | [M - Br]⁺ |

| 190/192 | [M - I]⁺ |

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Instrument: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Parameters (for EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: 50 - 500 amu.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.

Interpretation of the Predicted Mass Spectrum

The mass spectrum provides the molecular weight and information about the fragmentation of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a complex pattern of peaks around m/z 317, 319, and 321 (calculated for ¹²C₅¹H₂⁷⁹Br³⁵Cl¹²⁷I). High-resolution mass spectrometry can be used to confirm the elemental composition by comparing the measured accurate mass with the theoretical mass.

-

Fragmentation: Under EI conditions, the molecule is expected to fragment through the loss of halogen atoms. The observation of fragment ions corresponding to the loss of Cl, Br, and I would further support the proposed structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust predictive framework for the characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the efficient and accurate analysis of this and related halogenated heterocyclic compounds.

References

-

PubChem. this compound. [Link]

-

EON Biotech. this compound – (823221-97-2). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

- 1. 4-Iodopyridine(15854-87-2) 1H NMR [m.chemicalbook.com]

- 2. This compound | C5H2BrClIN | CID 53417469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodopyridine(5029-67-4) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3-Bromo-2-chloro-5-iodopyridine | C5H2BrClIN | CID 53420840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 823221-97-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound CAS#: 823221-97-2 [m.chemicalbook.com]

1H NMR spectrum of 3-Bromo-5-chloro-2-iodopyridine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloro-2-iodopyridine

Introduction

In the landscape of modern drug discovery and materials science, halogenated pyridines represent a cornerstone scaffold. Their unique electronic properties and versatile reactivity make them invaluable building blocks for complex molecular architectures. This compound is a prime example of a polysubstituted heterocycle where precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings that govern the spectrum's appearance, detailing the predictive logic for chemical shifts and coupling constants. This theoretical framework is complemented by a field-proven, step-by-step experimental protocol for data acquisition, ensuring both scientific rigor and practical reproducibility.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound presents a deceptively simple ¹H NMR spectrum, consisting of two signals arising from the two protons on the pyridine ring at positions 4 and 6. The nuanced information, however, lies in the precise location (chemical shift) and splitting pattern (multiplicity and coupling) of these signals, which are dictated by the powerful electronic and spatial effects of the three different halogen substituents and the ring nitrogen.

Pillar 1: Chemical Shift (δ) Analysis

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In our target molecule, the primary influences are the inherent aromaticity of the pyridine ring and the potent effects of the substituents.

-

The Pyridine Scaffold: In an unsubstituted pyridine ring, protons adjacent to the electronegative nitrogen (α-protons, C2/C6) are the most deshielded and appear furthest downfield (δ ≈ 8.5 ppm), followed by the γ-proton (C4, δ ≈ 7.5 ppm) and the β-protons (C3/C5, δ ≈ 7.2 ppm)[1][2]. This provides our baseline.

-

Inductive and Anisotropic Effects of Halogens:

-

Inductive Effect: All halogens (I, Br, Cl) are strongly electronegative and withdraw electron density through the sigma bonds. This "deshields" the nearby protons, causing their resonance to shift downfield (to a higher ppm value)[3][4]. The presence of three halogens results in a cumulative deshielding effect across the ring[3].

-

Magnetic Anisotropy: The large electron clouds of bromine and especially iodine generate their own local magnetic fields. This anisotropic effect can either shield or deshield a nearby proton, depending on its orientation relative to the carbon-halogen bond[5][6]. For protons on an aromatic ring, the net effect of halogen substituents is typically a combination of inductive withdrawal and magnetic anisotropy.

-

-

Positional Prediction for H-4 and H-6:

-

H-6 Proton: This proton is in an α-position relative to the ring nitrogen, which is a powerful intrinsic deshielding factor. It is also meta to the chloro group and para to the bromo group. The dominant effect will be its proximity to the nitrogen, placing it significantly downfield.

-

H-4 Proton: This proton is in a γ-position relative to the nitrogen. Crucially, it is positioned ortho to both the bromo group at C-3 and the chloro group at C-5. This dual ortho-halogen relationship will lead to strong deshielding from their combined inductive effects.

-

Pillar 2: Spin-Spin Coupling (J) Analysis

The two protons, H-4 and H-6, are non-equivalent and are close enough to interact magnetically through the bonding network, leading to signal splitting.

-

Coupling Pathway: The interaction between H-4 and H-6 occurs over four bonds (H-C4-C5-C6-H). This is known as a long-range meta-coupling.

-

Magnitude (⁴J): In aromatic systems, meta-coupling constants (⁴J) are consistently small, typically falling in the range of 1–3 Hz[7][8][9][10]. This is a characteristic feature that aids in assigning proton positions on a substituted ring.

Pillar 3: Multiplicity and Integration

-

Multiplicity: Based on the n+1 rule, the signal for H-4 will be split by its single neighbor, H-6, into a doublet (d). Similarly, the signal for H-6 will be split by H-4 into a doublet (d).

-

Integration: The molecule contains one of each type of proton. Therefore, the integrated area of the signal for H-4 will be equal to that of H-6, yielding a 1:1 ratio[11].

Predicted ¹H NMR Data Summary

The analysis above is consolidated into the following predictive data table.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-6 | 8.2 – 8.5 | Doublet (d) | ⁴J ≈ 2.0 – 2.5 Hz | 1H |

| H-4 | 8.0 – 8.3 | Doublet (d) | ⁴J ≈ 2.0 – 2.5 Hz | 1H |

Visualization of Molecular Connectivity

The following diagram illustrates the structure of this compound and highlights the key through-bond coupling interaction that defines the ¹H NMR spectrum.

Caption: Structure of this compound showing the ⁴J meta-coupling.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the rigorous procedure for acquiring a high-quality ¹H NMR spectrum. Each step is designed to ensure data integrity and accuracy.

Sample Preparation

-

Rationale: Proper sample preparation is critical to avoid signal distortion, broadening, and artifacts. The choice of solvent is paramount.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from obscuring the analyte signals[11]. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

-

Ensure the solvent contains 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a universal reference point.

-

Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved solid.

-

NMR Spectrometer Setup and Data Acquisition

-

Rationale: The acquisition parameters directly control the quality of the final spectrum, affecting resolution, signal-to-noise ratio, and the accuracy of integration.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

Procedure:

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

-

Set Acquisition Parameters:

-

Pulse Angle: Set to a 30-45° pulse. A smaller pulse angle allows for a shorter relaxation delay without saturating the spins, increasing experimental throughput.

-

Acquisition Time (at): Set to 2-4 seconds. A longer acquisition time yields better resolution.

-

Relaxation Delay (d1): Set to 2-5 seconds. This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. A sufficient delay is critical for ensuring that the signal integrations are quantitatively accurate.

-

Number of Scans (ns): Set to 8 or 16. Since the sample is reasonably concentrated, a small number of scans is sufficient to achieve an excellent signal-to-noise ratio.

-

-

Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID).

-

Data Processing

-

Rationale: The raw FID signal must be mathematically transformed and corrected to produce an interpretable spectrum.

-

Procedure:

-

Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct the baseline, ensuring it is flat and at zero intensity across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Define the integral regions for the two doublets. Set the integral of one of the signals to 1.00; the other should automatically integrate to a value close to 1.00, confirming the 1:1 proton ratio.

-

Peak Picking: Identify the precise chemical shift (in ppm) for each peak in the two doublets to allow for accurate calculation of the coupling constant, J.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to deduce complex structural information. The spectrum is characterized by two downfield doublets in a 1:1 integral ratio, each exhibiting a small meta-coupling constant (⁴J) of approximately 2 Hz. The relative chemical shifts of these doublets are governed by the competing electronic effects of the three distinct halogen substituents and the overriding influence of the pyridine nitrogen. By following the rigorous experimental protocol detailed herein, researchers can confidently acquire and interpret this spectrum, providing unequivocal verification of the molecular structure.

References

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

-

Castellano, S., & Günther, H. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

-

Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

University of Colorado Boulder. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

Dr. P. (2023). NMR Part 8 Inductive Effects, Anisotropy. YouTube. [Link]

-

JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. [Link]

-

Pearson. Predict the theoretical number of different NMR signals produced by each compound, and give approximate chemical shifts. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. youtube.com [youtube.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-chloro-2-iodopyridine

<

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-bromo-5-chloro-2-iodopyridine, a polyhalogenated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to the characterization of this complex molecule.

Introduction: The Analytical Challenge of Polyhalogenated Heterocycles

This compound presents a unique set of challenges for mass spectrometric analysis. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) results in a complex isotopic pattern and predictable, yet intricate, fragmentation behaviors. Understanding these characteristics is paramount for unambiguous identification and structural elucidation. This guide will explore the application of key mass spectrometry techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS)—to thoroughly characterize this compound.

Section 1: The Foundational Role of Isotopic Abundance

A critical aspect of analyzing halogenated compounds is the understanding of their natural isotopic distributions. Bromine and chlorine, in particular, have distinctive and highly abundant heavy isotopes that create signature patterns in a mass spectrum.[1]

-

Chlorine: Exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M/M+2 peak ratio of approximately 3:1 for any fragment containing a single chlorine atom.[1][2]

-

Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), leading to an M/M+2 peak ratio of nearly 1:1 for fragments containing one bromine atom.[1][2]

The presence of both a chlorine and a bromine atom in this compound will produce a more complex isotopic cluster for the molecular ion and any fragments retaining these halogens. The predictable nature of these patterns, however, serves as a powerful diagnostic tool for confirming the elemental composition of observed ions.[3][4]

Section 2: Electron Ionization (EI) Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[5][6] This is particularly useful for elucidating the structure of unknown compounds by piecing together the resulting fragments.

Expected Fragmentation of this compound

The molecular ion (M⁺•) of this compound is expected to be observed, exhibiting the complex isotopic pattern dictated by the presence of both bromine and chlorine. The fragmentation of this polyhalogenated pyridine will likely proceed through the sequential loss of the halogen atoms, driven by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl).[2]

Key Fragmentation Steps:

-

Initial Ionization: The molecule is ionized by a high-energy electron beam to form the molecular radical cation, M⁺•.

-

Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (•I) a highly probable initial fragmentation step.

-

Loss of Bromine: Subsequent fragmentation will likely involve the loss of a bromine radical (•Br) from the [M-I]⁺ ion.

-

Loss of Chlorine: The stronger C-Cl bond makes the loss of a chlorine radical (•Cl) a less favorable, but still possible, fragmentation pathway.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can occur, although the aromatic nature of the ring provides some stability.[7]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368", color="#5F6368"];

M [label="[C₅H₂BrClIN]⁺•\nMolecular Ion"]; MI [label="[C₅H₂BrClN]⁺\n(M - I)"]; MBr [label="[C₅H₂ClIN]⁺\n(M - Br)"]; MCl [label="[C₅H₂BrIN]⁺\n(M - Cl)"]; MIBr [label="[C₅H₂ClN]⁺\n(M - I - Br)"]; MICl [label="[C₅H₂BrN]⁺\n(M - I - Cl)"];

M -> MI [label="- •I"]; M -> MBr [label="- •Br"]; M -> MCl [label="- •Cl"]; MI -> MIBr [label="- •Br"]; MI -> MICl [label="- •Cl"]; } } Caption: Predicted EI-MS fragmentation pathways for this compound.

Tabulated Expected EI-MS Fragments

| Ion | Description | Nominal m/z (using ³⁵Cl, ⁷⁹Br) |

| [C₅H₂⁷⁹Br³⁵ClIN]⁺• | Molecular Ion | 317 |

| [C₅H₂⁷⁹Br³⁵ClN]⁺ | Loss of Iodine | 190 |

| [C₅H₂³⁵ClIN]⁺ | Loss of Bromine | 238 |

| [C₅H₂⁷⁹BrIN]⁺ | Loss of Chlorine | 282 |

| [C₅H₂³⁵ClN]⁺ | Loss of Iodine and Bromine | 111 |

| [C₅H₂⁷⁹BrN]⁺ | Loss of Iodine and Chlorine | 156 |

Note: The observed spectrum will show clusters of peaks around these nominal masses due to the isotopic distributions of Br and Cl.

Section 3: Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and basic compounds.[8] It typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.[9] For a nitrogen-containing heterocycle like this compound, the basic nitrogen atom is a prime site for protonation.

ESI-MS Workflow

The analysis of this compound by ESI-MS generally involves dissolving the sample in a suitable solvent system, often with the addition of a weak acid like formic acid to promote protonation, followed by infusion into the mass spectrometer.[10]

The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule, [C₅H₃BrClIN]⁺. The isotopic cluster for this ion will be a key diagnostic feature, reflecting the combined isotopic abundances of one bromine and one chlorine atom.

Section 4: High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places.[11][12] This level of precision allows for the unambiguous determination of the elemental composition of an ion, a critical step in the identification of unknown compounds or the confirmation of synthesized molecules.[13][14]

Application to this compound